molecular formula C26H54N4O2 B14503843 N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide CAS No. 63887-91-2

N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide

Cat. No.: B14503843
CAS No.: 63887-91-2
M. Wt: 454.7 g/mol
InChI Key: SIXLFJNPEOATSV-UHFFFAOYSA-N
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Description

N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide is a chemical compound with the molecular formula C26H54N4O2. It is known for its unique structure, which includes two octylamino groups attached to a butanediamide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis[3-(octylamino)propyl]butanediamide typically involves the reaction of butanediamide with octylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of N1,N~4~-Bis[3-(octylamino)propyl]butanediamide may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N~4~-Bis[3-(octylamino)propyl]butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~4~-Bis[3-(methylamino)propyl]butanediamide
  • N~1~,N~4~-Bis[3-(ethylamino)propyl]butanediamide
  • N~1~,N~4~-Bis[3-(propylamino)propyl]butanediamide

Uniqueness

N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide is unique due to its longer octyl chains, which impart distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

63887-91-2

Molecular Formula

C26H54N4O2

Molecular Weight

454.7 g/mol

IUPAC Name

N,N'-bis[3-(octylamino)propyl]butanediamide

InChI

InChI=1S/C26H54N4O2/c1-3-5-7-9-11-13-19-27-21-15-23-29-25(31)17-18-26(32)30-24-16-22-28-20-14-12-10-8-6-4-2/h27-28H,3-24H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

SIXLFJNPEOATSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCCNC(=O)CCC(=O)NCCCNCCCCCCCC

Origin of Product

United States

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